molecular formula C27H27N5O2S B2355893 3-[(4-tert-butylphenyl)sulfonyl]-N-(3,4-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866848-25-1

3-[(4-tert-butylphenyl)sulfonyl]-N-(3,4-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2355893
CAS No.: 866848-25-1
M. Wt: 485.61
InChI Key: HFNABTOEXUVUJN-UHFFFAOYSA-N
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Description

This compound belongs to the triazoloquinazoline family, characterized by a fused triazole-quinazoline core. Key structural features include:

  • Sulfonyl Group: A 4-tert-butylphenylsulfonyl moiety at position 3, contributing steric bulk and lipophilicity.
  • Amine Substituent: A 3,4-dimethylphenyl group at position 5, enhancing hydrophobic interactions.
  • Molecular Formula: Calculated as C28H29N6O2S (monoisotopic mass ≈ 513.19 g/mol).

The tert-butyl group improves membrane permeability but may reduce aqueous solubility, while the dimethylphenyl group likely enhances target binding through van der Waals interactions .

Properties

IUPAC Name

3-(4-tert-butylphenyl)sulfonyl-N-(3,4-dimethylphenyl)triazolo[1,5-a]quinazolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O2S/c1-17-10-13-20(16-18(17)2)28-24-22-8-6-7-9-23(22)32-25(29-24)26(30-31-32)35(33,34)21-14-11-19(12-15-21)27(3,4)5/h6-16H,1-5H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNABTOEXUVUJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(4-tert-butylphenyl)sulfonyl]-N-(3,4-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine (hereafter referred to as "the compound") is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on antimicrobial, antitumor, and other pharmacological activities supported by various studies.

Chemical Structure and Properties

  • Molecular Formula : C27H27N5O2S
  • Molecular Weight : 485.6 g/mol

The compound features a triazole ring fused with a quinazoline moiety, which is known for contributing to various biological activities. The presence of a sulfonyl group and tert-butyl phenyl substituent enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing triazole and quinazoline structures often exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that related quinazoline derivatives displayed potent activity against Mycobacterium tuberculosis, suggesting that modifications in the triazole and quinazoline structures can enhance antimicrobial efficacy .
  • The compound's structural analogs have shown effectiveness against various bacteria, including Staphylococcus aureus and Escherichia coli, indicating potential for development as an antibacterial agent .

Antitumor Activity

The compound's antitumor potential has been explored through structure-activity relationship (SAR) studies:

  • In vitro assays demonstrated that quinazoline derivatives can inhibit the growth of several human cancer cell lines. For example, compounds similar to the one discussed have shown selective cytotoxicity against HepG2 (liver cancer) and DLD (colon cancer) cell lines .
  • The introduction of specific substituents on the quinazoline core was found to enhance antitumor activity, with some derivatives outperforming established chemotherapeutic agents .

Case Studies

StudyFocusFindings
Study 1 AntimicrobialDemonstrated significant activity against Staphylococcus aureus and Candida albicans using disk diffusion methods .
Study 2 AntitumorEvaluated against various human tumor cell lines; showed selective cytotoxicity with some derivatives being more effective than etoposide .
Study 3 SAR AnalysisIdentified critical structural features that enhance biological activity in related compounds .

The precise mechanism of action for the compound remains to be fully elucidated; however, it is hypothesized that the triazole and quinazoline rings may interact with key enzymes or receptors involved in microbial resistance or tumor growth. For instance:

  • Triazoles are known to inhibit fungal cytochrome P450 enzymes, which could be a target for antimicrobial action .
  • Quinazolines have been implicated in inhibiting pathways critical for cancer cell proliferation.

Scientific Research Applications

Anticancer Activity

Preliminary studies suggest that 3-[(4-tert-butylphenyl)sulfonyl]-N-(3,4-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine may exhibit anticancer properties. Its structural analogs have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with similar triazoloquinazoline frameworks have been reported to target specific kinases involved in cancer progression.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases. Studies on related compounds indicate that they can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation.

Proteomics Research

Due to its biochemical properties, this compound is utilized in proteomics research for studying protein interactions and cellular pathways. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to investigate its binding affinities with various protein targets.

Case Study 1: Anticancer Mechanisms

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of the triazoloquinazoline class and evaluated their anticancer activities against various cancer cell lines. The study found that specific modifications, including the addition of the tert-butylphenyl sulfonyl group, significantly enhanced cytotoxicity against breast cancer cells compared to the parent compounds .

Case Study 2: Inflammatory Response Modulation

A separate investigation focused on the anti-inflammatory potential of similar compounds demonstrated that they effectively reduced levels of tumor necrosis factor-alpha (TNF-α) in vitro. The results indicated that the presence of the sulfonyl group was critical for enhancing the anti-inflammatory effects .

Comparative Analysis with Structural Analogues

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted.

Table 2: Comparative Biological Activities

Compound NameBiological Activity
3-(4-chlorophenyl)sulfonyl-N-(2,3-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amineAnticancer
3-(4-isopropylphenyl)sulfonyl-N-(4-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amineAnti-inflammatory
3-(4-methoxyphenyl)sulfonyl-N-(2-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amineAntioxidant

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key differences between the parent compound and related triazoloquinazolines:

Compound ID Sulfonyl Group Amine Substituent Molecular Formula Molecular Weight (g/mol) Notable Features
Parent Compound 4-tert-butylphenyl 3,4-dimethylphenyl C28H29N6O2S 513.19 High lipophilicity, steric bulk
3-[(2,5-Dimethylphenyl)sulfonyl]-N-(4-methylbenzyl) analog 2,5-dimethylphenyl 4-methylbenzyl C25H23N5O2S 457.55 Reduced steric hindrance, improved solubility
3-[(4-Isopropylphenyl)sulfonyl]-N-(4-methylcyclohexyl) analog 4-isopropylphenyl 4-methylcyclohexyl C27H31N5O2S 497.63 Cyclohexyl group enhances 3D binding
N-(4-ethoxyphenyl)-3-(phenylsulfonyl) analog Benzenesulfonyl 4-ethoxyphenyl C24H20N4O3S 444.50 Ethoxy group increases polarity
N-(3-chloro-4-methylphenyl)-3-(4-methylphenylsulfonyl) analog 4-methylphenyl 3-chloro-4-methylphenyl C24H19ClN5O2S 491.00 Chloro group introduces electron-withdrawing effects

Structural and Functional Insights

  • Sulfonyl Group Variations: Parent vs. : The 4-isopropylphenyl substituent balances lipophilicity and steric effects, while the cyclohexyl amine may enhance conformational flexibility . : The unsubstituted benzenesulfonyl group (vs. tert-butyl) reduces steric hindrance, favoring interactions with polar binding pockets .
  • Amine Substituent Variations: Parent vs. : The 3,4-dimethylphenyl group (parent) lacks the electron-withdrawing chlorine present in , which may alter electronic properties and metabolic stability .

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